molecular formula C10H11FN2O4 B1465238 Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate CAS No. 1334149-05-1

Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate

Cat. No. B1465238
M. Wt: 242.2 g/mol
InChI Key: RVXQACRSNICSIB-UHFFFAOYSA-N
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Description

“Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate” is a chemical compound with the CAS Number: 1334149-05-1 . It has a molecular weight of 242.21 . The IUPAC name for this compound is methyl 3- (4-fluoro-2-nitroanilino)propanoate .


Molecular Structure Analysis

The molecular structure of “Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate” can be represented by the SMILES string [O-] [N+] (C1=C (NCCC (OC)=O)C=CC (F)=C1)=O . The InChI code for this compound is 1S/C10H11FN2O4/c1-17-10 (14)4-5-12-8-3-2-7 (11)6-9 (8)13 (15)16/h2-3,6,12H,4-5H2,1H3 .


Physical And Chemical Properties Analysis

The predicted boiling point of “Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate” is 341.3±37.0 °C . The predicted density of this compound is 1.354±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) . The predicted pKa of this compound is 6.53±0.33 .

Scientific Research Applications

Imaging Hypoxia in Tumors

Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate is utilized in the synthesis of radiotracers like O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT) for positron emission tomography (PET) imaging. This approach aims at detecting hypoxic tumor tissue by exploiting cellular uptake mechanisms controlled by amino acid transporters, offering a novel pathway for the transportation of tracers into cells. The successful synthesis and application of [18F]FNT highlight its potential in clinical studies for imaging tumor hypoxia, providing a significant tool for cancer diagnosis and treatment planning (Malik et al., 2012).

Chemical Synthesis and Stereochemistry

The compound also finds application in the realm of chemical synthesis and the study of stereochemistry. For example, it has been used in the synthesis of various organic compounds, offering insights into the resolution of racemic mixtures and the assignment of absolute configuration to chiral molecules. This involves complex chemical reactions that are essential for the development of pharmaceuticals and other biologically active compounds, showcasing the versatility of methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate in facilitating significant advancements in organic chemistry (Drewes et al., 1992).

Novel Materials and Copolymers

In materials science, derivatives of methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate contribute to the synthesis of novel copolymers. These materials are characterized by their electrophilic properties and potential applications in various industries. The synthesis of these copolymers involves radical initiation and detailed analysis of their composition and structure, which could lead to the development of materials with specific physical properties desirable in high-performance applications (Kim et al., 1999).

Radiopharmaceutical Development

The compound is instrumental in the development of radiopharmaceuticals for PET imaging. For instance, automated synthesis of 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid ([11C]CS1P1) for imaging sphingosine-1-phosphate receptor 1 (S1P1) demonstrates the compound’s role in advancing diagnostic imaging. The synthesis process, validated under Good Manufacturing Practices (cGMP) conditions, underscores its importance in the production of PET tracers for clinical research, highlighting its potential to enhance our understanding of disease mechanisms and therapeutic responses (Luo et al., 2019).

Safety And Hazards

The safety information available indicates that “Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate” is classified under Acute Tox. 4 Oral according to the GHS07 hazard classification . The signal word for this compound is “Warning” and it has the hazard statement H302 .

properties

IUPAC Name

methyl 3-(4-fluoro-2-nitroanilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O4/c1-17-10(14)4-5-12-8-3-2-7(11)6-9(8)13(15)16/h2-3,6,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXQACRSNICSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801231424
Record name N-(4-Fluoro-2-nitrophenyl)-β-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate

CAS RN

1334149-05-1
Record name N-(4-Fluoro-2-nitrophenyl)-β-alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334149-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluoro-2-nitrophenyl)-β-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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